molecular formula C21H16N2O3S2 B488864 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-35-8

4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol

Cat. No.: B488864
CAS No.: 727386-35-8
M. Wt: 408.5g/mol
InChI Key: LUPRGWWYZAYQSZ-UHFFFAOYSA-N
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Description

4-{[1-(Naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol (CAS 727386-35-8) is a synthetic organic compound supplied as a dry powder with a molecular formula of C21H16N2O3S2 and a molecular weight of 408.5 g/mol . This benzimidazole derivative is explicitly intended for compounds for biological screening and lead optimization in early-stage research . Its structural features, including a naphthalenesulfonyl group and a benzimidazole core connected via a sulfur-containing linker, make it a valuable scaffold for exploring structure-activity relationships in medicinal chemistry. The compound's physicochemical properties are characterized by a LogP of 4.92, three hydrogen bond acceptors, one hydrogen bond donor, a polar surface area (PSA) of 105 Ų, and four rotatable bonds, which are critical parameters assessed during drug discovery . Researchers utilize this compound in projects aimed at overcoming antibiotic resistance, particularly given the relevance of imidazole-based hybrids and conjugates in developing new antibacterial agents to combat multi-drug resistant pathogens like the ESKAPE strains . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, human consumption, or any other use outside of a controlled laboratory setting.

Properties

IUPAC Name

4-(1-naphthalen-2-ylsulfonylbenzimidazol-2-yl)sulfanylbut-2-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S2/c24-13-5-6-14-27-21-22-19-9-3-4-10-20(19)23(21)28(25,26)18-12-11-16-7-1-2-8-17(16)15-18/h1-4,7-12,15,24H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUPRGWWYZAYQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N3C4=CC=CC=C4N=C3SCC#CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Benzimidazole Core

The benzimidazole precursor is typically synthesized via condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. For this compound, the intermediate 1H-benzimidazole is prepared using formic acid as both solvent and catalyst at reflux temperatures (100–120°C).

Reaction Conditions

  • Reactants : o-phenylenediamine (1.0 equiv), formic acid (excess as solvent)

  • Temperature : 120°C, 6–8 hours

  • Yield : 85–90% after recrystallization from ethanol.

Sulfonylation at the 1-Position

The benzimidazole is sulfonylated using naphthalene-2-sulfonyl chloride in the presence of a base to deprotonate the nitrogen atom. Triethylamine (TEA) or sodium hydride (NaH) is employed to facilitate nucleophilic attack, yielding 1-(naphthalen-2-ylsulfonyl)-1H-benzimidazole.

Reaction Conditions

  • Reactants : 1H-benzimidazole (1.0 equiv), naphthalene-2-sulfonyl chloride (1.2 equiv)

  • Base : Triethylamine (2.0 equiv) or NaH (1.5 equiv)

  • Solvent : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM)

  • Temperature : 0–5°C (initial), then room temperature for 12 hours

  • Yield : 70–75% after column chromatography (silica gel, ethyl acetate/hexane).

Introduction of the Sulfanyl Group

The 2-position of the benzimidazole is functionalized via nucleophilic substitution with 4-mercaptobut-2-yn-1-ol. Sodium hydride generates the thiolate anion in situ, which displaces a leaving group (e.g., chloride or bromide) at the 2-position.

Reaction Conditions

  • Reactants : 1-(naphthalen-2-ylsulfonyl)-1H-benzimidazole (1.0 equiv), 4-mercaptobut-2-yn-1-ol (1.5 equiv)

  • Base : NaH (2.0 equiv)

  • Solvent : Dry tetrahydrofuran (THF) or DMF

  • Temperature : −10°C to 0°C, 4–6 hours

  • Yield : 60–65% after recrystallization (ethanol/water).

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol. Structural confirmation is achieved via:

  • Nuclear Magnetic Resonance (NMR) : Distinct peaks for naphthalene protons (δ 7.5–8.5 ppm), benzimidazole aromatic signals (δ 7.0–7.8 ppm), and alkyne protons (δ 2.5–3.5 ppm).

  • Infrared (IR) Spectroscopy : Absorption bands for sulfonyl (S=O, 1350–1150 cm⁻¹) and alkyne (C≡C, 2100–2260 cm⁻¹) groups.

Optimization Strategies

Solvent Selection

Polar aprotic solvents like DMF enhance sulfonylation efficiency by stabilizing ionic intermediates, while THF improves thiolate anion reactivity in the substitution step.

Catalytic Efficiency

Triethylamine outperforms NaH in sulfonylation due to milder conditions and reduced side reactions. However, NaH is critical for generating the thiolate nucleophile.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Benzimidazole synthesisFormic acid, reflux85–90>95
SulfonylationNaphthalene-2-sulfonyl chloride, TEA/DMF70–7598
Sulfanyl introduction4-Mercaptobut-2-yn-1-ol, NaH/THF60–6597

Challenges and Mitigation

Byproduct Formation

Sulfonylation may yield disubstituted byproducts if stoichiometry is imbalanced. Using a 1:1.2 molar ratio of benzimidazole to sulfonyl chloride minimizes this issue.

Moisture Sensitivity

The thiolate anion is highly moisture-sensitive. Reactions are conducted under inert atmospheres (N₂/Ar) with rigorously dried solvents.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors for sulfonylation, reducing reaction times by 40%. Recrystallization is replaced with centrifugal partition chromatography for higher throughput .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the alkyne group, converting it into alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions depending on the desired substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for multiple functionalization possibilities, making it valuable in the synthesis of novel compounds.

Biology

The compound’s potential biological activity, particularly its interactions with biological macromolecules, makes it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor modulation.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the benzimidazole moiety is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules.

Industry

In the materials science field, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its structural features may also make it suitable for use in polymer science and nanotechnology.

Mechanism of Action

The mechanism by which 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity through binding interactions. The naphthalen-2-ylsulfonyl group could facilitate binding to hydrophobic pockets, while the benzimidazole moiety might interact with active sites or allosteric sites of proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde ()

  • Structural Differences :
    • Substituents : The target compound replaces the benzaldehyde group in ’s compound with a naphthalene sulfonyl-propargyl alcohol chain. This substitution increases molecular weight (~500 g/mol estimated vs. 268.3 g/mol for ’s compound) and introduces polar functional groups (sulfonyl and hydroxyl).
    • Reactivity : The propargyl alcohol in the target compound may undergo click chemistry or oxidation, whereas the benzaldehyde in ’s compound is prone to nucleophilic addition.
  • Synthesis : uses 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-fluorobenzaldehyde in DMSO, achieving 92% yield. The target compound would require additional steps for sulfonylation and propargyl alcohol incorporation, likely reducing overall yield.

Comparison with 1-[[Butyl-[(2-Hydroxynaphthalen-1-yl)methyl]amino]methyl]naphthalen-2-ol ()

  • Structural Differences: Core Motifs: ’s compound features a bis-naphthol structure with a butylamino linker, contrasting with the benzimidazole-sulfonyl-propargyl alcohol architecture of the target compound. Polarity: The target compound’s sulfonyl and hydroxyl groups increase hydrophilicity (predicted LogP ~2.5) compared to ’s compound (LogP 4.6), which lacks strong polar substituents.
  • Applications : ’s compound, with dual naphthol groups, may act as a fluorescent probe or metal chelator. The target compound’s benzimidazole-sulfonyl group aligns more with protease or kinase inhibition, though specific activity data are lacking.

Theoretical Data Table

Property Target Compound (Estimated) ’s Compound ’s Compound
Molecular Weight (g/mol) ~500 268.3 385.5
LogP (Predicted) 2.5 1.8 4.6
Key Functional Groups Sulfonyl, propargyl alcohol Benzaldehyde, sulfanyl Naphthol, butylamino
Synthetic Yield Moderate (theoretical) 92% N/A
Potential Applications Kinase inhibition, sensors Aldehyde-based probes Fluorescence, chelation

Biological Activity

Chemical Structure and Properties

The chemical structure of 4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol can be described as follows:

  • Molecular Formula : C₁₈H₁₅N₂O₂S₂
  • Molecular Weight : 357.46 g/mol
  • CAS Number : [not available from the search results]

This compound features a benzimidazole core linked to a naphthalene sulfonyl group, which is significant for its biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. For instance, related compounds in the benzimidazole class have shown promising results against various cancer cell lines. The mechanism often involves:

  • Inhibition of Tubulin Polymerization : Compounds similar in structure disrupt microtubule formation, leading to cell cycle arrest at the G2/M phase, thereby inducing apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that certain benzimidazole derivatives exhibit antimicrobial properties. The sulfonyl group present in the compound may enhance its interaction with microbial targets, although specific data on this compound's antimicrobial efficacy remains limited.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of specific enzymes involved in cancer proliferation and survival. For example, some benzimidazole derivatives are known to inhibit aromatase, an enzyme critical in estrogen biosynthesis, thus playing a role in hormone-dependent cancers .

Study on Antiproliferative Effects

A study published in Nature evaluated a series of benzimidazole derivatives for their antiproliferative effects on breast cancer cell lines. The results indicated that compounds with similar structural motifs to this compound demonstrated IC50 values in the nanomolar range, indicating potent activity against MCF-7 and MDA-MB-231 breast cancer cells .

The proposed mechanism involves:

  • Cell Cycle Arrest : Induction of G2/M phase arrest.
  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Microtubule Destabilization : Competitive binding to tubulin, preventing polymerization.

Comparative Analysis

CompoundIC50 (MCF-7)IC50 (MDA-MB-231)Mechanism
Compound A52 nM74 nMTubulin inhibition
Compound B45 nM60 nMAromatase inhibition
This compoundTBDTBDTBD

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